molecular formula C2H2Cl2O B045964 Chloroacetyl-D2 chloride CAS No. 159301-43-6

Chloroacetyl-D2 chloride

Cat. No. B045964
M. Wt: 114.95 g/mol
InChI Key: VGCXGMAHQTYDJK-DICFDUPASA-N
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Description

Synthesis Analysis

The synthesis of chloroacetyl chloride involves various pathways, including decomposition reactions. A theoretical study revealed multiple pathways for chloroacetyl chloride decomposition, identifying the most favorable products and pathways based on barrier height and the number of steps involved (Li et al., 2016).

Molecular Structure Analysis

Gas-phase electron diffraction studies have provided insights into the molecular structure and conformation of chloroacetyl chloride. These studies have identified a mixture of anti and gauche conformers, with the anti form being more stable. The analysis also included the evaluation of torsional potential functions and important structural parameters (Steinnes et al., 1980).

Chemical Reactions and Properties

Chloroacetyl chloride's reactivity has been explored through studies on its photolysis products in different phases and its interactions with molecular oxygen, revealing the formation of various chlorinated compounds and intermediates. These findings are crucial for understanding the chemical behavior of chloroacetyl chloride under different conditions (Tamone et al., 2021).

Physical Properties Analysis

Research on chloroacetyl chloride's physical properties, such as its conformational structure and isomerism, has been conducted using quantum-chemical calculations. This research has provided valuable data on the energy differences between stable rotamers and barriers to intramolecular reorientations, contributing to a deeper understanding of its physical characteristics (Feshin & Soifer, 2006).

Scientific Research Applications

Industrial Chemical Intermediate

  • Usage in Manufacture : Chloroacetyl chloride, including derivatives like Chloroacetyl-D2 chloride, is extensively used as an industrial chemical intermediate. It plays a role in manufacturing cellulose ethers, herbicides, thioglycolic acid, and pharmaceutical intermediates such as adrenalin and diazepam (Morris & Bost, 2002).

Organic Synthesis

  • Protecting Group in Synthesis : The chloroacetyl group is studied as a protecting group in the synthesis of various compounds, demonstrating its utility in complex organic synthesis processes (Matta & Barlow, 1976).

Chemical Analysis

  • Analytical Methods Development : Research has been conducted on the development of analytical methods for determining chloroacetyl chloride in various contexts, indicating its significance in chemical analysis and quality control processes (Morissette, Wigman, & Tso, 2018).

Photocatalytic Degradation

  • Environmental Research : Studies on the photocatalytic degradation of compounds like 1,3-dichloro-2-propanol involve chloroacetyl chloride as an intermediate, showing its relevance in environmental chemistry and pollutant degradation research (Nikolaki & Philippopoulos, 2007).

Chemical Reactions Study

  • Understanding Chemical Reactions : Research on the hydrolysis of acid chlorides, including chloroacetyl chloride, helps in understanding the mechanisms of chemical reactions, which is vital for developing new synthetic methods and compounds (Ruff & Farkas, 2011).

Molecular Structure Analysis

  • Structure and Conformation Studies : Investigations into the molecular structure and conformation of gaseous chloroacetyl chloride contribute to a deeper understanding of its physical and chemical properties, which is crucial for its application in various fields (Steinnes, Shen, & Hagen, 1980).

Drug Intermediate Synthesis

  • In Drug Synthesis : Chloroacetyl chloride is a key intermediate in the synthesis of certain drugs, illustrating its role in the pharmaceutical industry. For example, it is used in the synthesis of Etoricoxib, a selective COX-2 inhibitor (Palucki, Lin, & Sun, 2005).

Safety And Hazards

Chloroacetyl chloride is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . There is no regulated permissible exposure limit set by the Occupational Safety and Health Administration .

Future Directions

The global market for Chloroacetyl Chloride is estimated at US$594.6 Million in the year 2022, and is projected to reach a revised size of US$936.4 Million by 2030, growing at a CAGR of 5.8% over the analysis period 2022-2030 .

properties

IUPAC Name

2-chloro-2,2-dideuterioacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXGMAHQTYDJK-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-D2 chloride

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
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Reaction Step One
Name
N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride
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Reaction Step Two

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